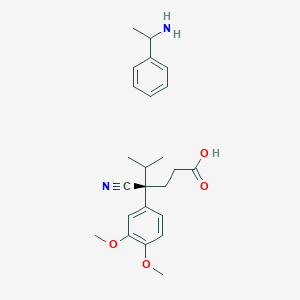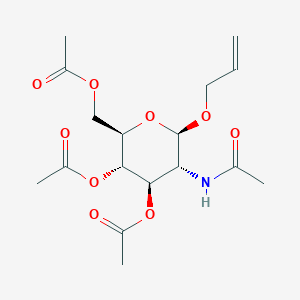
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate: is a biochemical reagent used primarily in glycobiology research. This compound is involved in the study of the structure, synthesis, biology, and evolution of sugars. It plays a significant role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Biochemical Analysis
Biochemical Properties
Allyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside plays a significant role in biochemical reactions. It acts as a glycosyl chloride donor, making it a useful reagent in glycosylation reactions, where it can be used to selectively attach specific carbohydrates to proteins or other biomolecules.
Cellular Effects
It is known that this compound exhibits potential antibacterial, antitumor, and antiviral activities, suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Allyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is complex and involves several biochemical interactions. As a glycosyl chloride donor, it can be used to selectively attach specific carbohydrates to proteins or other biomolecules. This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is a synthetic glycoside that can be used as a building block for the synthesis of oligosaccharides and polysaccharides , suggesting that it may have long-term effects on cellular function observed in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate typically involves the protection of hydroxyl groups, followed by glycosylation and deprotection steps. One common method includes the use of acetyl chloride and acetic anhydride in the presence of a base to acetylate the hydroxyl groups. The allyl group is introduced via allylation reactions using allyl bromide .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium azide, thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of oligosaccharides and polysaccharides.
- Employed in the study of carbohydrate-protein interactions .
Biology
- Investigated for its role in glycan formation and degradation.
- Used in the study of protein-glycan recognition .
Medicine
Industry
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Uniqueness: : (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate is unique due to its allyl group, which allows for additional functionalization and derivatization.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h6,13-17H,1,7-8H2,2-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSVMSRDBOXABR-WRQOLXDDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
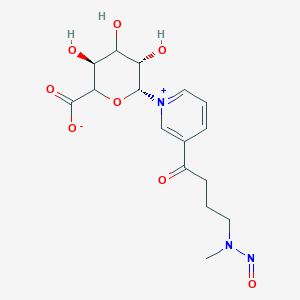
![(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one](/img/structure/B1140626.png)
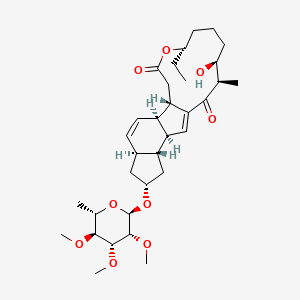
![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1140630.png)


![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)
![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)
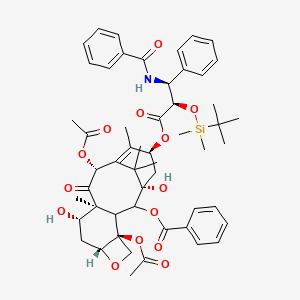
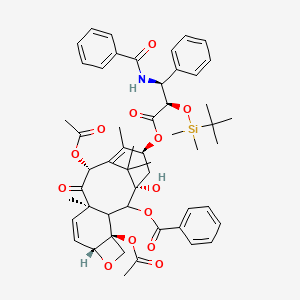

![(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B1140645.png)
